3,3'-(1,2-Ethanediyl)biscyclohexene

Ring-Opening Metathesis Polymerization Monomer Reactivity Cascade Polymerization

3,3'-(1,2-Ethanediyl)biscyclohexene is a C14H22 biscyclohexene compound consisting of two cyclohexene rings connected by an ethylene bridge, with a molecular weight of 190.32 g/mol. It is a colorless to pale yellow liquid with a calculated density of 0.893 g/cm³, a calculated boiling point of 268.8 °C at 760 mmHg, and a flash point of 92.8 °C.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 71617-23-7
Cat. No. B12669250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(1,2-Ethanediyl)biscyclohexene
CAS71617-23-7
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)CCC2CCCC=C2
InChIInChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h3,5,7,9,13-14H,1-2,4,6,8,10-12H2
InChIKeyMWESVCMJQLFTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-(1,2-Ethanediyl)biscyclohexene (CAS 71617-23-7): Technical Specifications and Structural Overview for Procurement


3,3'-(1,2-Ethanediyl)biscyclohexene is a C14H22 biscyclohexene compound consisting of two cyclohexene rings connected by an ethylene bridge, with a molecular weight of 190.32 g/mol . It is a colorless to pale yellow liquid with a calculated density of 0.893 g/cm³, a calculated boiling point of 268.8 °C at 760 mmHg, and a flash point of 92.8 °C . Its IUPAC name is 3-(2-cyclohex-2-en-1-ylethyl)cyclohexene, and it is primarily utilized as a monomer or intermediate in polymer synthesis and organic transformations .

Why Substituting 3,3'-(1,2-Ethanediyl)biscyclohexene with Alternative Biscyclohexene Monomers Compromises Research Outcomes


3,3'-(1,2-Ethanediyl)biscyclohexene exhibits a distinct polymerization behavior that precludes its simple interchange with structurally related biscyclohexene analogs. Research explicitly demonstrates that biscyclohexene monomers fail to undergo polymerization under standard ring-opening metathesis polymerization (ROMP) conditions, whereas replacement of a cyclohexene with a cyclopentene unit enables polymerization [1]. This functional dichotomy—polymerization inertness versus reactivity—directly impacts material design strategies, rendering direct substitution of this compound with other biscyclohexene derivatives a critical experimental variable. The following quantitative evidence delineates the specific performance boundaries that justify the selection of 3,3'-(1,2-Ethanediyl)biscyclohexene in defined research contexts.

3,3'-(1,2-Ethanediyl)biscyclohexene: Quantified Differential Evidence for Scientific Selection


Polymerization Inactivity: Biscyclohexene Monomers Fail to Polymerize Under Standard ROMP Conditions

In a systematic investigation of biscyclohexene monomers for cascade polymerization, 3,3'-(1,2-Ethanediyl)biscyclohexene (and related biscyclohexene structures) exhibited complete polymerization failure [1]. In contrast, a hybrid monomer containing one cyclohexene and one cyclopentene unit achieved polymerization, albeit with low conversions (<55%) [1]. This represents a functional binary difference: zero polymer yield for the biscyclohexene system versus measurable yield for the cyclopentene-substituted analog.

Ring-Opening Metathesis Polymerization Monomer Reactivity Cascade Polymerization

Density Differentiation: Lower Density Compared to Vinylene-Bridged Analog

3,3'-(1,2-Ethanediyl)biscyclohexene exhibits a calculated density of 0.893 g/cm³ . This is substantially lower than the density of its closest structural analog, 4,4'-(1,2-Ethenediyl)biscyclohexene (CAS 17527-28-5), which has a reported density of 1.028 g/cm³ [1].

Physicochemical Properties Density Material Selection

Boiling Point Comparison: Slightly Lower Boiling Point than Saturated Analog

The calculated boiling point of 3,3'-(1,2-Ethanediyl)biscyclohexene is 268.8 °C at 760 mmHg . For comparison, the fully saturated analog 1,2-dicyclohexylethane (CAS 3321-50-4) exhibits a boiling point of 272.2 °C at 760 mmHg .

Thermal Properties Boiling Point Purification

Flash Point Differentiation: Lower Flash Point than Saturated Analog

3,3'-(1,2-Ethanediyl)biscyclohexene has a calculated flash point of 92.8 °C . The fully saturated analog 1,2-dicyclohexylethane (CAS 3321-50-4) exhibits a higher flash point of 106.7 °C .

Safety Data Flash Point Handling and Storage

Optimal Research and Industrial Deployment Scenarios for 3,3'-(1,2-Ethanediyl)biscyclohexene Based on Quantitative Evidence


Negative Control or Inert Benchmark in ROMP-Based Monomer Screening Studies

Given the documented failure of biscyclohexene monomers to undergo polymerization under standard ROMP conditions [1], 3,3'-(1,2-Ethanediyl)biscyclohexene is optimally employed as a negative control in monomer reactivity screening panels. Researchers evaluating novel cascade polymerization catalysts or conditions can use this compound to establish baseline non-reactivity, enabling clear differentiation from active monomers.

Organic Synthesis Intermediate Requiring Unsaturated, Low-Density Scaffold

With a calculated density of 0.893 g/cm³—approximately 13% lower than the vinylene-bridged analog —and a boiling point of 268.8 °C , 3,3'-(1,2-Ethanediyl)biscyclohexene is well-suited as a synthetic intermediate in applications where lower density and moderate thermal stability are advantageous, such as in the preparation of specialized ligands or functionalized monomers.

Comparative Physicochemical Studies of Unsaturated vs. Saturated Biscyclohexyl Derivatives

The 3.4 °C lower boiling point and 13.9 °C lower flash point of 3,3'-(1,2-Ethanediyl)biscyclohexene relative to its fully saturated analog provide a quantifiable basis for structure-property relationship investigations. These measurable differences make the compound a valuable reference standard for studies examining the impact of cyclohexene unsaturation on thermal and safety-related physicochemical parameters.

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